3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including nitro groups and a pyrazole ring . It’s likely that this compound could have interesting chemical properties due to the presence of these functional groups.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitro groups and the pyrazole ring . These groups could potentially participate in a variety of reactions, including redox reactions, nucleophilic substitutions, or cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitro groups could make the compound more polar, affecting its solubility and reactivity .Scientific Research Applications
Atmospheric Occurrence of Nitrophenols
Nitrophenols, including compounds structurally related to the specified chemical, are found in the atmosphere resulting from combustion processes, hydrolysis of pesticides, and secondary formation. Their atmospheric presence is significant due to direct emissions and chemical transformations involving nitration processes. Analytical techniques such as HPLC or GC-MS are commonly used for their identification and quantification. The environmental behavior and transformation pathways of nitrophenols require further research for comprehensive understanding (Harrison et al., 2005).
Degradation of Pharmaceutical Compounds
The degradation of pharmaceuticals, such as acetaminophen, by advanced oxidation processes (AOPs) is a critical area of study. This research involves understanding the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways. Such studies are essential for enhancing the degradation efficiency of pharmaceutical compounds in aqueous media, potentially relevant to the environmental impact and degradation strategies for complex compounds like the one mentioned (Qutob et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5S/c24-18(11-2-1-3-14(8-11)23(27)28)19-17-15-9-29-10-16(15)20-21(17)12-4-6-13(7-5-12)22(25)26/h1-8H,9-10H2,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAESTGIWBFDNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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